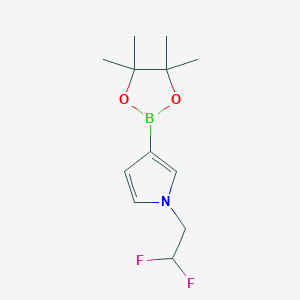

1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole

Description

1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole is a boron-containing heterocyclic compound characterized by a pyrrole core substituted with a 2,2-difluoroethyl group at the 1-position and a pinacol boronic ester (dioxaborolane) at the 3-position. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .

Properties

Molecular Formula |

C12H18BF2NO2 |

|---|---|

Molecular Weight |

257.09 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |

InChI |

InChI=1S/C12H18BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16(7-9)8-10(14)15/h5-7,10H,8H2,1-4H3 |

InChI Key |

GXHUPNULWOOEET-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Difluoroethyl Group: This step might involve the use of a difluoroethyl halide in a nucleophilic substitution reaction.

Attachment of the Dioxaborolane Moiety: This can be done using a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated pyrrole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables this compound to participate in palladium-catalyzed Suzuki–Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key parameters include:

| Reaction Component | Typical Conditions | Yield Range | Key Catalysts |

|---|---|---|---|

| Aryl Halide Partner | Bromides or iodides | 65–92% | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, or CsF | – | – |

| Solvent | THF, DMF, or DME | – | – |

| Temperature | 80–110°C | – | – |

For example, coupling with 4-bromotoluene in THF at 90°C using Pd(PPh₃)₄ yields 3-(2,2-difluoroethyl)-4-methylbiphenyl-pyrrole derivatives .

Protodeboronation and Functional Group Interconversion

The boronate group undergoes hydrolysis under acidic or oxidative conditions:

-

Acidic Hydrolysis : Treatment with HCl (1M) in THF/water (3:1) at 60°C converts the dioxaborolane to a boronic acid () .

-

Oxidative Cleavage : H₂O₂ in acetic acid removes the boron group, yielding a pyrrole-substituted acetic acid derivative.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole core facilitates electrophilic substitutions:

-

Nitration : HNO₃ in H₂SO₄ at 0°C introduces nitro groups predominantly at the 2- and 5-positions .

-

Halogenation : NBS or NCS in CCl₄ adds bromine or chlorine at the 4-position .

Nucleophilic Displacement of the Difluoroethyl Group

The 2,2-difluoroethyl substituent participates in SN2 reactions:

-

Alkoxydefluorination : Reaction with NaOMe in methanol at 50°C replaces one fluorine with methoxy ().

-

Amination : Treatment with NH₃ in DMF forms 2-fluoroethylamine derivatives.

Coordination Chemistry

The boron center acts as a Lewis acid, forming complexes with:

-

Transition Metals : Pd(II) and Pt(II) complexes enhance catalytic activity in cross-couplings.

-

Fluoride Ions : Tetrabutylammonium fluoride (TBAF) stabilizes the boronate via bond formation .

Thermal Stability and Side Reactions

Above 150°C, the compound undergoes decomposition pathways:

Scientific Research Applications

Chemistry: As a building block in organic synthesis.

Biology: In the development of bioactive molecules.

Medicine: As a precursor for pharmaceutical compounds.

Industry: In the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole would depend on its specific application

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrrole vs. Pyrazole Derivatives

- Target Compound : Pyrrole-based systems generally exhibit lower aromatic stabilization energy than pyrazoles, leading to enhanced reactivity in electrophilic substitutions.

- Pyrazole Analog: 1-(2,2-Difluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole () replaces the pyrrole with a pyrazole core. Pyrazoles’ two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents. However, this may reduce compatibility with nonpolar reaction media .

Table 1: Heterocycle Comparison

Substituent Effects

Difluoroethyl vs. Other Groups

- Electron-Withdrawing Effects : The 2,2-difluoroethyl group enhances electrophilicity at the pyrrole ring, facilitating nucleophilic attack compared to methyl or ethyl substituents. This contrasts with 1-phenyl analogs (), where aryl groups donate electrons via resonance, reducing reactivity .

- Steric Impact : The difluoroethyl group is less bulky than silyl-protected derivatives like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrole (), which exhibits steric shielding that slows cross-coupling kinetics .

Table 2: Substituent Influence on Properties

Reactivity in Cross-Coupling Reactions

The dioxaborolane group in the target compound enables efficient Suzuki-Miyaura couplings. Comparative studies suggest:

Physical and Spectral Properties

- Molecular Weight: Calculated as 297.1 g/mol (C₁₃H₁₇B₂F₂NO₂).

- Solubility : Enhanced lipophilicity from the difluoroethyl group improves solubility in THF and DCM compared to polar pyrazole analogs .

- Spectroscopy: ¹⁹F NMR signals for CF₂ (δ ~ -120 ppm) and characteristic ¹¹B NMR peaks for dioxaborolane (δ ~ 30 ppm) distinguish it from non-fluorinated analogs .

Biological Activity

1-(2,2-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a compound of significant interest due to its potential biological activities. This article aims to explore the biological properties of this compound based on available research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H18BF2NO2

- Molecular Weight : 257.09 g/mol

- Purity : 95% .

The biological activity of this compound can be attributed to its unique structural features:

- The pyrrole ring is known for its involvement in various biological processes and may contribute to the compound's interaction with biological targets.

- The presence of a dioxaborolane moiety enhances the compound's stability and reactivity in biochemical environments.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties. The mechanism likely involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance:

- In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic processes:

- Cytochrome P450 Enzymes : These enzymes play a critical role in drug metabolism. Compounds that modulate their activity can significantly impact pharmacokinetics and drug interactions .

Case Studies

- Study on Anticancer Properties :

- Enzyme Interaction Study :

Data Table: Biological Activities

Q & A

Basic: What is the primary synthetic utility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is critical for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and boronic esters. This compound acts as a boronate coupling partner, facilitating access to complex heterocyclic systems. For example, analogous pinacol boronate derivatives are used in synthesizing pyridine- and pyrazole-containing scaffolds (e.g., ). Methodology : Optimize coupling conditions using palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and inert atmospheres. Monitor reaction progress via TLC or HPLC .

Advanced: How can computational modeling improve reaction design for this compound?

Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal reaction pathways, reducing trial-and-error experimentation. For instance, density functional theory (DFT) can assess transition states and intermediates in cross-coupling reactions, identifying steric or electronic challenges posed by the difluoroethyl group. Methodology : Use software like Gaussian or ORCA to model reaction coordinates. Validate predictions with experimental data (e.g., NMR monitoring of intermediates) and refine catalytic systems (e.g., ligand selection) .

Basic: What are the stability considerations for this compound under varying storage or reaction conditions?

The pinacol boronic ester is moisture-sensitive and prone to hydrolysis. Stability tests under humid conditions (e.g., 40°C/75% RH) show decomposition via boronic acid formation. Methodology : Store at 0–6°C under inert gas ( ). For reactions, use anhydrous solvents (e.g., THF, DMF) and molecular sieves. Monitor purity via ¹¹B NMR (peak ~30 ppm for intact boronate) .

Advanced: How can decomposition products be characterized, and how do they impact reaction outcomes?

Hydrolysis generates 3-(difluoroethyl)pyrrole boronic acid, which may participate in undesired side reactions (e.g., protodeboronation). Methodology : Use LC-MS to identify decomposition products (e.g., m/z shifts corresponding to boronic acid). Compare reaction yields under controlled vs. humid conditions. Mitigate decomposition by optimizing reaction temperature and using stabilizers (e.g., pinacol) .

Basic: What purification strategies are recommended for isolating this compound?

Purify via silica gel chromatography using ethyl acetate/hexane (1:4) or recrystallization from 2-propanol. Methodology : Confirm purity by HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. For trace metal removal (e.g., Pd residues), use activated charcoal or Chelex resin .

Advanced: How does the 2,2-difluoroethyl substituent influence reactivity compared to non-fluorinated analogs?

The electron-withdrawing difluoroethyl group enhances electrophilicity at the pyrrole ring, potentially accelerating cross-coupling but increasing sensitivity to nucleophilic attack. Methodology : Compare kinetic data (e.g., reaction rates) with non-fluorinated analogs via in situ IR or ¹⁹F NMR. Adjust base strength (e.g., K₃PO₄ vs. Cs₂CO₃) to balance reactivity and stability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., J₆-F ~20 Hz for difluoroethyl).

- ¹¹B NMR : Verify boronate integrity (~30 ppm).

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error.

Reference spectra : Compare with structurally similar boronates in and .

Advanced: What strategies mitigate steric hindrance during coupling reactions involving bulky substrates?

The tetramethyl dioxaborolane group introduces steric bulk, which can slow transmetallation. Methodology :

- Use bulky ligands (e.g., SPhos) to enhance catalyst turnover.

- Increase reaction temperature (e.g., 80–100°C) in high-boiling solvents (e.g., toluene).

- Pre-activate the boronate via Miyaura borylation with PdCl₂(dppf) .

Basic: How is this compound used in synthesizing pharmaceutical intermediates?

It serves as a key intermediate for fluorinated heterocycles, such as kinase inhibitors or antiviral agents. Methodology : Couple with halogenated pyridines (e.g., 2-chloropyridine derivatives) to generate biaryl motifs, followed by functionalization (e.g., amidation, ) .

Advanced: What are the challenges in scaling up reactions involving this compound?

- Exothermicity : Control heat dissipation during coupling reactions using flow reactors.

- Byproduct Management : Optimize workup protocols (e.g., aqueous washes) to remove boronate byproducts.

- Regulatory Compliance : Quantify residual Pd (<10 ppm) via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.